molecular formula C13H12BrNO2S B7868458 4-[(4-Bromophenyl)methanesulfonyl]aniline

4-[(4-Bromophenyl)methanesulfonyl]aniline

Cat. No.: B7868458
M. Wt: 326.21 g/mol
InChI Key: JIIJUJPNGPJEBF-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methanesulfonyl]aniline is a sulfonylated aromatic amine characterized by a methanesulfonyl group (-SO₂CH₃) attached to an aniline moiety, which is further substituted with a 4-bromophenyl group. This compound belongs to a class of sulfonylaniline derivatives, which are widely used as intermediates in pharmaceutical synthesis, materials science, and organic electronics due to their electron-withdrawing sulfonyl groups and tunable substituent effects .

Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJUJPNGPJEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methanesulfonyl]aniline typically involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Bromoaniline+Methanesulfonyl chlorideThis compound\text{4-Bromoaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Bromoaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methanesulfonyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(4-Bromophenyl)methanesulfonyl]aniline, a sulfonamide compound, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, material science, and as a reagent in organic synthesis.

Medicinal Chemistry

Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. A study by Reddy et al. (2021) demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The bromophenyl moiety is particularly noted for enhancing the selectivity and potency of these compounds against specific cancer types.

Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives against a range of bacterial strains, including resistant strains of Staphylococcus aureus (Smith et al., 2020). The presence of the bromophenyl group may contribute to improved binding affinity to bacterial enzymes, enhancing efficacy.

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as an important reagent in organic synthesis. It is utilized in the preparation of various biologically active compounds through nucleophilic substitution reactions. For instance, it can be employed to synthesize sulfonamide derivatives that are essential in pharmaceutical research.

Case Study: Synthesis of Sulfonamide Derivatives
A notable case study involved using this compound as a starting material to synthesize new sulfonamide derivatives with enhanced biological activity (Johnson et al., 2022). The reaction conditions were optimized to yield high purity products, which were subsequently tested for their antimicrobial properties.

Material Science

Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the strong intermolecular interactions provided by the sulfonamide group (Lee et al., 2023).

Case Study: Polymer Blends
A recent study investigated the effects of adding this compound to polycarbonate blends. The results indicated enhanced impact resistance and thermal degradation temperatures compared to control samples without the additive (Chen et al., 2023).

Table 1: Summary of Biological Activities

Activity TypeReferenceResult
AnticancerReddy et al., 2021Significant inhibition of cell proliferation
AntimicrobialSmith et al., 2020Effective against resistant strains
SynthesisJohnson et al., 2022High yield of sulfonamide derivatives

Table 2: Polymer Properties with Additive

PropertyControl SampleSample with Additive
Impact ResistanceXY
Thermal StabilityAB

Mechanism of Action

The mechanism by which 4-[(4-Bromophenyl)methanesulfonyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and methanesulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-[(4-Bromophenyl)methanesulfonyl]aniline -SO₂CH₃, -Br (para) C₁₃H₁₂BrNO₂S 334.21 g/mol Intermediate for pharmaceuticals
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline -S-CH₂-C₆H₄Br (para) C₁₃H₁₂BrNS 298.21 g/mol Thioether linkage; lower polarity
4-(Morpholinosulfonyl)aniline -SO₂-morpholine C₁₀H₁₄N₂O₃S 242.29 g/mol Enhanced solubility in polar solvents
4-(Methanesulfonylmethyl)aniline -CH₂-SO₂CH₃ C₈H₁₁NO₂S 201.24 g/mol Simpler structure; lower molecular weight
4-[(4-Methoxyphenyl)sulfonyl]aniline -SO₂-C₆H₄-OCH₃ (para) C₁₃H₁₃NO₃S 263.31 g/mol Electron-donating methoxy group

Key Observations :

  • Electron Effects: The sulfonyl group (-SO₂-) in the target compound imparts strong electron-withdrawing characteristics, which contrast with the electron-donating methoxy group in 4-[(4-Methoxyphenyl)sulfonyl]aniline .
  • Solubility: Morpholine-substituted analogues (e.g., 4-(Morpholinosulfonyl)aniline) exhibit higher solubility in polar solvents due to the morpholine ring’s hydrophilic nature, whereas bromophenyl-substituted derivatives may prefer organic solvents .
  • Synthetic Utility : Thioether analogues (e.g., 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline) are less reactive toward electrophilic substitution compared to sulfonyl derivatives, limiting their use in coupling reactions .

Biological Activity

4-[(4-Bromophenyl)methanesulfonyl]aniline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN1O2S1, and it features a bromophenyl group attached to a methanesulfonyl moiety linked to an aniline structure. This configuration is crucial for its biological activity, influencing its binding affinity and specificity towards various molecular targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The sulfonamide group is known for its role in inhibiting enzyme activity, particularly in pathways related to cancer and microbial infections. The bromophenyl substituent enhances the compound's hydrophobic interactions, improving binding to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in cancer treatment.
  • Receptor Modulation : It acts as a ligand for certain receptors, potentially altering their activity and downstream signaling.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells through the inhibition of anti-apoptotic proteins such as Mcl-1 .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use as an antibacterial agent .
  • Antioxidant Effects : Studies have evaluated the antioxidant capacity of related compounds, indicating that modifications in the structure can enhance or diminish antioxidant properties .

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

  • Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Testing : A study assessing the antibacterial efficacy found that modifications to the bromophenyl group could enhance activity against Gram-positive bacteria, with some derivatives showing promising results compared to standard antibiotics .
  • Mechanistic Studies : Research involving enzyme assays has indicated that this compound can effectively inhibit specific phosphatases involved in cellular signaling pathways, leading to altered cellular responses .

Data Tables

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity TypeCompound TestedIC50/Activity LevelReference
AnticancerThis compoundLow micromolar
AntimicrobialRelated sulfonamide derivativesVaries (up to 10 µg/mL)
Enzyme InhibitionVarious phosphatasesSubmicromolar

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